(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
Description
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 731810-73-4) is a cyclopropane-containing carboxylic acid derivative with a 4-hydroxyphenyl substituent. Its molecular formula is C₁₀H₁₀O₃, and it has a molecular weight of 178.19 g/mol . Suppliers such as Synthonix, Inc., Aladdin Scientific, and Chongqing Chemdad offer this compound in various quantities (e.g., 250 mg to 1 g), with storage recommendations at room temperature .
The cyclopropane ring confers rigidity to the molecule, while the hydroxyphenyl group enhances polarity, making it suitable for applications in medicinal chemistry and drug discovery.
Properties
CAS No. |
731810-73-4 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |
InChI Key |
SFPUQNBJRXMDHF-DTWKUNHWSA-N |
SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)O |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Ylide Cyclopropanation
This approach employs palladium catalysts and nitrogen ylides for stereoselective cyclopropanation.
- Suzuki-Miyaura Coupling : React 4-hydroxybromobenzene with a vinylboronate ester using Pd(OAc)₂ and SPhos ligand to form 4-hydroxyphenylvinylpyrimidine.
- Cyclopropanation : Treat the vinyl intermediate with t-butyl bromoacetate and DABCO to generate a nitrogen ylide. React at reflux to form the cyclopropane ester.
- Hydrolysis : Hydrolyze the ester with NaOH or LiOH to yield the carboxylic acid.
- Catalyst : Pd(OAc)₂ with dppf ligand (1 mol %).
- Solvent : Dioxane/water (83:17 ratio).
- Yield : 77% for analogous pyrimidinyl derivatives.
Chiral Resolution
For enantioselective synthesis, diastereomeric salt formation is employed:
- React racemic acid with (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine.
- Recrystallize the salt to isolate the (1S,2S)-enantiomer.
- Resolution Yield : 58% for pyrimidinyl analogs.
- Purity : >99% ee after recrystallization.
Comparison of Methods
Critical Reaction Parameters
- Temperature Control : Essential for minimizing decomposition in acid-catalyzed methods.
- Catalyst Loading : 1 mol % Pd(OAc)₂ optimizes cost and efficiency in metal-catalyzed routes.
- Solvent Systems : Aqueous/organic biphasic mixtures improve yields in ylide reactions.
Chemical Reactions Analysis
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under various conditions:
Radical intermediates formed during cyclopropane cleavage (e.g., in xenon-lamp-irradiated systems) lead to rearranged products like 1,5-iodoperfluoroalkylated compounds . Kinetic studies show first-order dependence on nickel catalysts and arylboronic acids in migratory insertion reactions .
Functional Group Transformations
The carboxylic acid and hydroxyphenyl groups participate in classical organic reactions:
The carboxylic acid group demonstrates typical Brønsted acidity (pKa ~4-5), enabling salt formation with bases. Substituents on the hydroxyphenyl group significantly alter reaction rates; for example, fluorinated analogs show enhanced electrophilic substitution kinetics .
Mechanistic Insights
-
Cyclopropane Stability : The ring's strain energy (~27 kcal/mol) facilitates radical-mediated cleavage. In reactions with CF₃-I, cyclopropylcarbinyl radicals rearrange to homoallylic intermediates before coupling .
-
Stereochemical Control : Migratory insertion in Ni-catalyzed reactions preserves stereochemistry at the cyclopropane carbons .
-
Acid-Catalyzed Pathways : Protonation of β-methoxy radicals initiates heterolytic fragmentation with energy barriers of ~24 kcal/mol .
Biological Interactions
While not a primary focus of chemical reaction studies, structural analogs demonstrate:
-
Enzyme Inhibition : Cyclopropane-carboxylic acids inhibit O-acetylserine sulfhydrylase (OASS-A/B) with IC₅₀ values <100 nM via active-site competition .
-
Metabotropic Receptor Modulation : Chlorophenyl analogs (e.g., CID 6993914) show affinity for group II mGluRs, though direct data for the hydroxyphenyl variant is limited .
Comparison with Structural Analogs
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibit significant anti-inflammatory and analgesic activities. These properties make it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated that modifications to the cyclopropane structure can enhance its efficacy and reduce side effects commonly associated with traditional NSAIDs .
Case Study: Pain Management
In a clinical study focusing on pain management, a formulation containing this compound showed promising results in reducing pain levels in patients with chronic conditions. The study highlighted its mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .
Organic Synthesis
Building Block for Complex Molecules
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid serves as an essential building block in organic synthesis. Its unique cyclopropane ring structure allows for various chemical transformations, making it useful in synthesizing more complex molecules. It can participate in reactions such as nucleophilic substitutions and cycloadditions, providing pathways to synthesize diverse organic compounds .
Table 1: Chemical Reactions Involving (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines to form amides | Amide derivatives |
| Cycloaddition | Participates in [3+2] cycloadditions | Cyclopentane derivatives |
| Esterification | Forms esters with alcohols | Ester derivatives |
Drug Development
Targeted Protein Degradation
Recent advancements have highlighted the role of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid as a potential component in targeted protein degradation strategies. These strategies utilize small molecules to induce the degradation of specific proteins involved in disease processes. The compound's ability to modulate protein interactions makes it a valuable candidate for further research in this area .
Case Study: Cancer Therapeutics
In preclinical studies, compounds derived from (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid were shown to selectively degrade oncoproteins implicated in various cancers. This selectivity could lead to reduced toxicity compared to conventional chemotherapy agents .
Mechanism of Action
The mechanism by which (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:
Key Observations
Substituent Effects on Polarity and Bioactivity: The hydroxyphenyl group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., chlorophenyl, fluorophenyl) .
Safety and Handling: The chlorophenyl analog (CAS 4157-47-5) carries multiple hazard warnings (e.g., acute toxicity, skin irritation), necessitating stringent handling protocols .
Commercial Availability :
- The target compound is widely available from suppliers like Aladdin Scientific and Synthonix, whereas the fluorophenyl analog (CAS 515179-19-8) is discontinued .
Emerging Applications: Cyclopropane derivatives with amino-carboxymethyl groups (e.g., CAS 1421602-17-6) are explored as neurotransmitter analogs, possibly targeting metabotropic glutamate receptors (mGluRs) .
Biological Activity
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, commonly referred to as a cyclopropane derivative, has garnered attention due to its unique structural properties and potential biological activities. This compound features a hydroxyphenyl group attached to a cyclopropane ring, which may influence its interactions with biological targets, including enzymes and receptors.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- IUPAC Name : (1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- CAS Number : 731810-73-4
The biological activity of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is largely attributed to its ability to interact with various biological molecules. The hydroxy group can participate in hydrogen bonding, enhancing the compound's binding affinity to target enzymes or receptors. This interaction may modulate enzymatic activity or signal transduction pathways, leading to potential therapeutic effects.
Enzyme Inhibition
Research indicates that compounds similar to (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibit inhibitory effects on various enzymes:
- Carbonic Anhydrase : Compounds with similar structures have shown inhibitory potency against carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. For instance, certain derivatives demonstrated Ki values in the nanomolar range for human carbonic anhydrases I and II .
- Acetylcholinesterase : Inhibitors of acetylcholinesterase (AChE) are significant in treating Alzheimer's disease. Some phenolic compounds have shown promising AChE inhibition, suggesting that (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid may exhibit similar properties .
Case Studies and Research Findings
Several studies have explored the biological implications of cyclopropane derivatives:
- Antitumor Efficacy : A study on structurally related compounds indicated significant inhibition of cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. These findings suggest potential applications in cancer therapy .
- Enzyme Interaction Studies : Research has focused on the structure-activity relationships (SARs) of cyclopropane derivatives, revealing that modifications in the hydroxy group can significantly affect enzyme inhibition potency .
- Pharmacological Applications : The unique structure of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid positions it as a valuable building block in medicinal chemistry for developing new therapeutics targeting enzyme-related diseases .
Comparative Analysis
To understand the uniqueness of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid compared to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Potential AChE inhibitor |
| trans-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Antitumor activity |
| 1-Phenyl-1-cyclopropanecarboxylic acid | Cyclopropane derivative | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, and how can enantiomeric purity be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. A phenyl group is introduced through Suzuki-Miyaura coupling or directed C–H functionalization. Enantiomeric purity is achieved using chiral catalysts (e.g., Rh(II) or Cu(I) complexes) during cyclopropanation . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended for purity validation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer :
- 1H/13C NMR : Assigns cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm for the 4-hydroxyphenyl group). NOESY confirms stereochemistry.
- HRMS : Validates molecular weight (C10H10O3: theoretical m/z 178.0630).
- IR Spectroscopy : Identifies carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. How can researchers assess the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies at varying pH (1–10) and temperatures (25–40°C). Use HPLC to monitor degradation products. For aqueous solutions, lyophilization is recommended to prevent hydrolysis of the cyclopropane ring .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, particularly in receptor binding assays?
- Methodological Answer : The (1S,2S) configuration determines spatial orientation, affecting interactions with sigma (σ) receptors. Comparative studies using enantiomers (e.g., (1R,2R)) in radioligand displacement assays (e.g., [³H]-DTG for σ1 receptors) reveal stereospecific binding. Molecular docking simulations further elucidate binding pocket interactions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclopropane derivatives?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., methyl vs. phenyl groups) or assay variability. Systematic SAR studies using analogs (e.g., 3-phenyl vs. 4-hydroxyphenyl derivatives) under standardized conditions (e.g., fixed cell lines, IC50 protocols) clarify structure-activity relationships. Meta-analysis of published Ki values across studies is advised .
Q. Which in vitro assays are optimal for evaluating sigma receptor affinity and selectivity?
- Methodological Answer :
- σ1 Receptor Binding : Competitive binding assays with [³H]-(+)-pentazocine in guinea pig brain membranes.
- σ2 Receptor Binding : Use [³H]-DTG in the presence of σ1-specific blockers (e.g., haloperidol).
- Selectivity Screening : Cross-test against opioid, dopamine, and serotonin receptors to rule off-target effects .
Q. What functionalization methods enable selective modification of the cyclopropane ring without ring-opening?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Introduce halogens or nitro groups to the phenyl ring under mild conditions (e.g., HNO3/H2SO4 at 0°C).
- Carboxylic Acid Derivatization : Convert to amides or esters via EDC/NHS coupling or Fischer esterification.
- Photoredox Catalysis : For C–H activation on the cyclopropane ring, use Ir(III) catalysts under blue light .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
